(S)-1-Cyclopropylethylamine physical and chemical properties
(S)-1-Cyclopropylethylamine physical and chemical properties
An In-Depth Technical Guide to (S)-1-Cyclopropylethylamine for Advanced Research and Development
Introduction
(S)-1-Cyclopropylethylamine is a chiral primary amine that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1][2] Characterized by a stereocenter adjacent to a strained cyclopropyl ring, this molecule offers a unique combination of structural rigidity, metabolic stability, and synthetic versatility.[1][3] Its incorporation into drug candidates often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a highly sought-after intermediate for researchers, scientists, and drug development professionals.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, analytical methods, and applications of (S)-1-Cyclopropylethylamine, grounded in established scientific principles and field-proven insights.
Physicochemical Properties
(S)-1-Cyclopropylethylamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] The molecule's key feature is the chiral center at the carbon atom bonded to both the cyclopropyl ring and the amine group, which is fundamental to its utility in asymmetric synthesis. The strained three-membered cyclopropyl ring is not merely a passive substituent; its unique electronic properties, including enhanced π-character in its C-C bonds, influence the reactivity of the adjacent amine and the overall conformational profile of molecules that contain it.[1][3]
Core Data Summary
The fundamental physical and chemical properties of (S)-1-Cyclopropylethylamine are summarized below. Discrepancies in reported values, such as for boiling point and density, may arise from variations in measurement conditions and sample purity.
| Property | Value | Source(s) |
| CAS Number | 195604-39-8 | [1][5] |
| Molecular Formula | C₅H₁₁N | [6] |
| Molecular Weight | 85.15 g/mol | [6][7] |
| IUPAC Name | (1S)-1-cyclopropylethanamine | [8] |
| Appearance | Clear colorless to pale yellow liquid | [1][5] |
| Boiling Point | 95 °C; 103 °C | [2][8][] |
| Melting Point | -68 °C | [2][8] |
| Density | 0.799 g/mL; 0.920 g/mL | [2][8][10] |
| Refractive Index (@ 20°C) | 1.4245 - 1.4585 | [5] |
| pKa (Predicted) | 10.87 ± 0.29 | [2] |
| Solubility | Miscible with water; Soluble in polar solvents like alcohols | [1][6][8] |
| Sensitivity | Air Sensitive | [2][8] |
Structural and Stereochemical Profile
The stereochemical integrity of (S)-1-Cyclopropylethylamine is paramount for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect.
Caption: 2D structure of (S)-1-Cyclopropylethylamine highlighting the chiral center.
Chemical Reactivity and Synthesis
Reactivity Profile
The chemical behavior of (S)-1-Cyclopropylethylamine is dominated by the nucleophilic and basic primary amine group. It readily participates in reactions typical of primary amines, such as N-alkylation, acylation, reductive amination, and salt formation with acids. The adjacent cyclopropyl group sterically hinders the amine to a degree, but more importantly, it can electronically influence transition states and provides significant metabolic stability by being resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), a highly desirable trait in drug design.[3] The compound is incompatible with strong oxidizing agents and acids.[8]
Industrial-Scale Synthesis
While several synthetic routes exist, a scalable and economically viable method is crucial for industrial applications. One such approach involves the diastereoselective reductive amination of cyclopropyl methyl ketone using a chiral amine, followed by hydrogenolysis.[11] This method avoids costly reagents and cryogenic conditions, making it suitable for large-scale production.[11]
Caption: Scalable synthesis workflow for (S)-1-Cyclopropylethylamine.
Representative Synthesis Protocol
The following protocol is a conceptual representation based on patented industrial methods.[11]
Objective: To synthesize (S)-1-Cyclopropylethylamine via diastereoselective reductive amination.
Materials:
-
Cyclopropyl methyl ketone
-
(S)-(-)-α-Phenylethylamine
-
Titanium(IV) isopropoxide (optional, as dehydrating agent)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Imine Formation: In a suitable reactor, charge cyclopropyl methyl ketone and (S)-(-)-α-phenylethylamine (1.0-1.2 equivalents) in a solvent such as ethanol. If needed, a dehydrating agent like titanium(IV) isopropoxide can be added to drive the equilibrium towards the imine. Stir the mixture at room temperature until imine formation is complete (monitored by GC or TLC).
-
Diastereoselective Reduction: Transfer the resulting imine solution to a hydrogenation reactor. Add a catalytic amount of 10% Pd/C.
-
Pressurize the reactor with hydrogen gas (typically 1-10 bar) and stir vigorously. The reaction is exothermic and may require cooling.
-
Maintain the reaction under H₂ pressure until the uptake of hydrogen ceases, indicating complete reduction.
-
Catalyst Removal: Carefully depressurize the reactor and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Chiral Auxiliary Cleavage (Hydrogenolysis): The filtered solution, containing the diastereomeric amine adduct, is treated again with a fresh portion of Pd/C catalyst and subjected to hydrogenation, often at a higher temperature and pressure, to cleave the α-phenylethyl group.
-
Work-up and Isolation: After catalyst filtration, concentrate the reaction mixture. The crude product is then subjected to an acid-base workup. Dissolve in an organic solvent, wash with a dilute acid solution, then basify the aqueous layer with NaOH and extract the free amine product.
-
Purification: The final product can be purified by fractional distillation under reduced pressure to yield (S)-1-Cyclopropylethylamine with high chemical and enantiomeric purity.[11]
Applications in Drug Discovery and Development
The cyclopropylamine moiety is a "privileged scaffold" in medicinal chemistry. Its inclusion can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[3][4] (S)-1-Cyclopropylethylamine, specifically, provides a chiral center with a defined orientation, which is crucial for precise interaction with biological targets like enzymes and receptors.
Key Therapeutic Areas:
-
Antidepressants: As a core component of monoamine oxidase inhibitors (MAOIs).[4]
-
Antivirals and Anticancer Agents: The rigid structure helps in designing potent and selective inhibitors.[4][12]
-
RORγt Modulators: It serves as a key building block in the synthesis of Retinoid-related Orphan Receptor gamma t (RORγt) modulators, which are investigated for treating autoimmune diseases.[11]
-
Cardiovascular Drugs: Certain cyclopropylamine derivatives have shown utility as anti-hypertensive agents.[13]
Caption: Applications of (S)-1-Cyclopropylethylamine in chemical development.
Analytical Methodologies
Rigorous analytical control is essential to ensure the chemical purity and, most critically, the enantiomeric excess (e.e.) of (S)-1-Cyclopropylethylamine.
Determination of Enantiomeric Purity by Chiral HPLC
Principle: The two enantiomers, (S)- and (R)-1-Cyclopropylethylamine, are separated on a chiral stationary phase (CSP). The differential interaction of each enantiomer with the chiral selector in the column leads to different retention times, allowing for their quantification.
Protocol:
-
Sample Preparation: Prepare a stock solution of the amine at approximately 1 mg/mL in the mobile phase.
-
Instrumentation:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Column: A polysaccharide-based column such as DAICEL CHIRALPAK OD-H or equivalent is commonly effective for this class of compounds.[14]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point. Isocratic elution is preferred.[14]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject a racemic standard (if available) to determine the retention times of both the (S)- and (R)-enantiomers.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation:
-
Enantiomeric Excess (% e.e.) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.
-
Spectroscopic Characterization
While full spectra are best obtained experimentally, the expected spectroscopic signatures can be predicted based on the molecule's structure.
| Technique | Expected Data / Interpretation |
| ¹H NMR | Cyclopropyl protons: Complex multiplets between 0.1-0.8 ppm. CH proton (chiral center): Multiplet around 2.5-3.0 ppm. CH₃ protons: Doublet around 1.0-1.2 ppm. NH₂ protons: Broad singlet, chemical shift variable (e.g., 1.5-2.5 ppm). |
| ¹³C NMR | Cyclopropyl CH₂ carbons: Peaks between 3-10 ppm. Cyclopropyl CH carbon: Peak between 15-20 ppm. CH carbon (chiral center): Peak around 50-60 ppm. CH₃ carbon: Peak around 20-25 ppm.[15] |
| FTIR | N-H stretch: Two characteristic peaks for a primary amine around 3300-3400 cm⁻¹. C-H stretch (cyclopropyl): Peaks typically above 3000 cm⁻¹. N-H bend: Absorption around 1600-1650 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 85. Fragmentation patterns would include loss of methyl (m/z=70) and cleavage of the cyclopropyl ring. |
Safety, Handling, and Storage
(S)-1-Cyclopropylethylamine is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is classified as a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[16][17]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles with a face shield.[18][19][20]
-
Handling: Use non-sparking tools and explosion-proof equipment.[16][20] Ground and bond all containers and receiving equipment to prevent static discharge.[16] Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[19][20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and flammable materials.[16][18] Keep away from heat, sparks, open flames, and incompatible materials such as acids and strong oxidizing agents.[8][20] Store locked up.[16]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[18][20]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[18][20]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]
-
Conclusion
(S)-1-Cyclopropylethylamine stands out as a valuable and versatile chiral building block for the pharmaceutical and agrochemical industries. Its unique structural features—a strained cyclopropyl ring adjacent to a defined stereocenter—provide a powerful tool for chemists to design molecules with enhanced potency, selectivity, and metabolic stability. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, ultimately enabling the creation of next-generation therapeutic agents.
References
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